molecular formula C12H17NO2 B13450596 6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 2091545-71-8

6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B13450596
CAS No.: 2091545-71-8
M. Wt: 207.27 g/mol
InChI Key: DWFXLZOEAZIOJM-UHFFFAOYSA-N
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Description

6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound featuring a benzoxazepine core, a privileged scaffold in medicinal chemistry that combines a benzene ring fused with a seven-membered oxazepine ring system. The benzoxazepine structure is a key heterocyclic framework of significant interest in pharmaceutical and organic chemistry research due to its wide spectrum of potential biological activities . The specific molecular architecture of this compound, characterized by a 6-methoxy substituent and two geminal methyl groups at the 2-position, presents a unique structure for the exploration of structure-activity relationships and the development of novel bioactive molecules. Researchers can utilize this compound as a key synthetic intermediate or a building block for constructing more complex molecular libraries. The structural features of the 1,4-benzoxazepine scaffold make it a subject of interest for investigating interactions with various biological targets . This product is intended for research applications in a controlled laboratory environment. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

2091545-71-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

6-methoxy-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine

InChI

InChI=1S/C12H17NO2/c1-12(2)8-13-7-9-10(14-3)5-4-6-11(9)15-12/h4-6,13H,7-8H2,1-3H3

InChI Key

DWFXLZOEAZIOJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC2=C(O1)C=CC=C2OC)C

Origin of Product

United States

Preparation Methods

Key Synthetic Routes:

Specific Preparation of this compound

While direct synthetic procedures for this exact compound are scarce in the literature, the following synthesis strategy can be inferred from related benzoxazepine derivatives and the general chemistry of the compound:

Stepwise Preparation Outline:

Step Description Reagents/Conditions Notes
1 Synthesis of 2-(2-bromoethoxy)-6-methoxybenzaldehyde Bromination of 2-methoxyphenol derivatives, followed by formylation Provides the key aldehyde intermediate with methoxy substitution
2 Condensation with 2,2-dimethyl-1,2-diaminoethane or similar diamine Reflux in anhydrous acetonitrile with potassium carbonate under nitrogen Facilitates ring closure forming the oxazepine ring
3 Cyclization and purification Reflux overnight, filtration, solvent evaporation, and chromatographic purification Yields the tetrahydrobenzoxazepine scaffold with dimethyl substitution

This approach aligns with the general condensation and cyclization methods described for benzoxazepines.

Catalytic and Alternative Synthetic Methods

  • Palladium-catalyzed carbonylation reactions: Although more common in benzoxazepine analogues with carbonyl or sulfonyl substitutions, Pd-catalyzed carbonylation under carbon monoxide atmosphere at elevated temperatures (around 100 °C) has been reported for related heterocyclic compounds. This method involves addition of palladium acetate and diphosphine ligands to promote ring formation.

  • Fukuyama amine synthesis and Mitsunobu conditions: For related benzodiazepine and benzoxazepine scaffolds, mild and short synthetic routes involve N-alkylation of anilines with dimethyl acetals of aldehydes under triethylsilane and trifluoroacetic acid conditions. This strategy could be adapted to prepare the dimethyl-substituted tetrahydrobenzoxazepine ring system.

Data Summary Table of Key Preparation Parameters

Parameter Description Details
Molecular Formula Chemical composition C12H17NO2
Molecular Weight Mass of molecule 207.27 g/mol
Key Intermediate Aldehyde precursor 2-(2-bromoethoxy)-6-methoxybenzaldehyde
Cyclization Conditions Solvent and temperature Anhydrous acetonitrile, reflux, nitrogen atmosphere
Catalysts Used in alternative methods Palladium acetate, diphosphine ligands, scandium or copper triflate
Purification Methods Chromatography, washing with ethyl acetate
Yield Typical Approx. 70-75% in analogous syntheses

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzoxazepine ring can be reduced to form a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoxazepine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine 6-OCH₃, 2,2-dimethyl C₁₂H₁₇NO₂* ~207.27 Enhanced lipophilicity, methoxy electronic effects
2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine None (core structure) C₁₁H₁₅NO 177.24 Simpler structure, no aromatic substituents
7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine 7-F, 2,2-dimethyl C₁₁H₁₄FNO 195.23 Fluorine's electron-withdrawing effects
8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine 8-F C₉H₁₀FNO 179.15 Smaller substituent, positional isomerism
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride 7-NO₂, hydrochloride salt C₉H₁₁ClN₂O₃ 230.65 Nitro group increases polarity; salt improves solubility

*Estimated based on structural analogs.

Key Observations:

  • Substituent Effects : The 6-methoxy group in the target compound likely increases electron density on the aromatic ring compared to electron-withdrawing groups (e.g., nitro or fluorine ), influencing reactivity and binding interactions.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Purity Solubility* Melting Point (°C)
6-Methoxy-2,2-dimethyl-... N/A Moderate (lipophilic) N/A
7-Fluoro-2,2-dimethyl-... 98% Low (non-polar solvents) Not reported
7-Nitro-... hydrochloride High High (aqueous) Decomposes at 231–233
9-Bromo-2,3,4,5-tetrahydro-... 95% Low Not reported

*Inferred from substituent chemistry.

  • Lipophilicity : The 6-methoxy and dimethyl groups likely increase logP compared to nitro or halogenated derivatives, impacting membrane permeability.
  • Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, whereas neutral forms (e.g., ) are more suited for organic-phase reactions.

Biological Activity

6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C12_{12}H17_{17}NO2_2
  • Molecular Weight : 207.27 g/mol
  • CAS Number : 2091545-71-8

The unique structure includes a methoxy group at the sixth position and two methyl groups at the second position, which contribute to its distinct chemical reactivity and biological activity .

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antiproliferative Activity : Preliminary studies suggest that this compound may possess antiproliferative properties against various cancer cell lines. The IC50_{50} values indicate the concentration required for 50% inhibition of cell growth .
  • Antioxidant Properties : The compound has shown significant antioxidant activity in vitro. This property is crucial for protecting cells from oxidative stress and may contribute to its potential therapeutic effects .
  • Antibacterial Activity : Some derivatives of benzoxazepines have demonstrated selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50_{50} (µM)Notes
6-Methoxy-2,2-dimethyl...MCF-73.1Selective activity
6-Methoxy-2,2-dimethyl...HCT1165.3Moderate activity
DoxorubicinMCF-70.05Standard reference

This table summarizes the antiproliferative effects of the compound compared to a known chemotherapeutic agent.

Table 2: Antioxidant Activity Comparison

CompoundMethod UsedIC50_{50} (µM)
6-Methoxy-2,2-dimethyl...DPPH Scavenging15.0
BHT (Butylated Hydroxytoluene)DPPH Scavenging20.0

This table compares the antioxidant activity of the compound with a standard antioxidant.

Case Studies and Research Findings

  • Antiproliferative Studies : In a study evaluating various benzoxazepines for their antiproliferative effects on cancer cell lines, 6-Methoxy-2,2-dimethyl... showed promising results with an IC50_{50} value of approximately 3.1 µM against MCF-7 cells, indicating its potential as an anticancer agent .
  • Antioxidant Mechanisms : Research has demonstrated that the compound's antioxidant properties are not solely related to its ability to scavenge free radicals but also involve modulation of cellular pathways that reduce oxidative stress .
  • Antibacterial Applications : A study highlighted the antibacterial efficacy of related benzoxazepines against E. faecalis, suggesting that structural modifications could enhance activity against other bacterial strains .

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